molecular formula C12H19N3O3 B13906715 (S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate

(S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate

Cat. No.: B13906715
M. Wt: 253.30 g/mol
InChI Key: MVGUCROWSRLMPO-SNVBAGLBSA-N
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Description

(S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate is a chemical compound with the molecular formula C12H19N3O3 It is a morpholine derivative with a pyrazole ring, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 4-pyrazolecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. Additionally, the morpholine moiety can interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate: Lacks the (S)-configuration, which may affect its biological activity.

    4-(1-tert-Butyl-3-phenyl-1H-pyrazol-4-yl)pyridine: Contains a pyridine ring instead of a morpholine moiety, leading to different chemical and biological properties.

    3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid: Lacks the morpholine ring, which may influence its reactivity and applications.

Uniqueness

(S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate is unique due to its specific stereochemistry and combination of functional groups. The presence of both the pyrazole and morpholine rings provides a versatile scaffold for chemical modifications and potential biological activity. Its (S)-configuration may also confer specific interactions with biological targets, enhancing its efficacy in certain applications .

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl (2S)-2-(1H-pyrazol-4-yl)morpholine-4-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-4-5-17-10(8-15)9-6-13-14-7-9/h6-7,10H,4-5,8H2,1-3H3,(H,13,14)/t10-/m1/s1

InChI Key

MVGUCROWSRLMPO-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CNN=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CNN=C2

Origin of Product

United States

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